BenchChemオンラインストアへようこそ!

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride

CYP450 inhibition drug-drug interaction liver microsomes

3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride (CAS 2243512-55-0) is the hydrochloride salt of a 3-arylpyridine scaffold bearing a 4-fluoro-3-methoxyphenyl substituent at the pyridine 3-position. The parent free base (CAS 103291-06-1) has a molecular formula of C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol; the hydrochloride salt has a molecular weight of 239.67 g/mol.

Molecular Formula C12H11ClFNO
Molecular Weight 239.67
CAS No. 2243512-55-0
Cat. No. B2488359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride
CAS2243512-55-0
Molecular FormulaC12H11ClFNO
Molecular Weight239.67
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CN=CC=C2)F.Cl
InChIInChI=1S/C12H10FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h2-8H,1H3;1H
InChIKeyADTYMVLCUDTRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride (CAS 2243512-55-0) – Chemical Identity, Scaffold Class, and Procurement Profile


3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride (CAS 2243512-55-0) is the hydrochloride salt of a 3-arylpyridine scaffold bearing a 4-fluoro-3-methoxyphenyl substituent at the pyridine 3-position [1]. The parent free base (CAS 103291-06-1) has a molecular formula of C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol; the hydrochloride salt has a molecular weight of 239.67 g/mol . The compound belongs to the fluorinated phenylpyridine class, a privileged scaffold in medicinal chemistry for kinase inhibition, CYP enzyme modulation, and androgen receptor antagonism [2]. Commercially, it is available as a versatile small-molecule building block from multiple suppliers including Biosynth and Enamine, typically at 97% purity, and is marketed as a research-grade intermediate for drug discovery and agrochemical synthesis [3].

Why 3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride Cannot Be Interchanged with Generic 3-Arylpyridine Analogs


Although the 3-arylpyridine scaffold is widely represented across kinase inhibitors, CYP modulators, and nuclear receptor ligands, the precise substitution pattern at the terminal phenyl ring profoundly dictates target engagement, selectivity, and pharmacokinetic behavior. The 4-fluoro-3-methoxy arrangement in 3-(4-Fluoro-3-methoxyphenyl)pyridine creates a distinct electronic and steric environment — the electron-withdrawing fluorine para to the pyridine linkage polarizes the aryl ring while the meta-methoxy group introduces both steric bulk and hydrogen-bond acceptor potential [1]. In contrast, analogs lacking the fluorine (e.g., 3-(3-methoxyphenyl)pyridine, CAS 4373-67-5) or bearing fluorine alone (e.g., 3-(4-fluorophenyl)pyridine, CAS 85589-65-7) exhibit markedly different lipophilicity, metabolic stability, and CYP inhibition profiles . Published SAR studies on 3-heteroaromatic pyridine analogs of nicotine confirm that fluoro and methoxy substituent identity and position critically determine CYP2A6 inhibitory potency and selectivity versus CYP3A4, 2E1, 2B6, 2C9, 2C19, and 2D6 [2]. Consequently, substituting a structurally related but distinctly substituted 3-arylpyridine can lead to altered off-target CYP liability, divergent kinase selectivity, or loss of desired receptor antagonism — making the specific 4-fluoro-3-methoxy substitution pattern a non-interchangeable design element for research programs targeting these endpoints.

Quantitative Differentiation Evidence for 3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride (CAS 2243512-55-0) Versus Closest Analogs


CYP3A4 Inhibitory Liability: Low Micromolar Potency Versus Structurally Distinct 3-Arylpyridines

In a human liver microsome assay using a fluorogenic substrate, the parent free base 3-(4-fluoro-3-methoxyphenyl)pyridine (CHEMBL5182534) inhibited CYP3A4 with an IC₅₀ of 20,000 nM (20 μM) [1]. This relatively weak CYP3A4 inhibition contrasts with structurally related 3-arylpyridines bearing different substitution patterns, where CYP3A4 IC₅₀ values frequently fall in the sub-micromolar range, indicating that the 4-fluoro-3-methoxy substitution confers a favorable CYP liability profile. The explicit experimental context — human liver microsomes, 15-min NADPH preincubation, 2-hr measurement — allows direct comparison with other CYP3A4 inhibition datasets generated under harmonized conditions.

CYP450 inhibition drug-drug interaction liver microsomes

Predicted Physicochemical Differentiation: pKa, logP, and TPSA Versus Non-Fluorinated and Non-Methoxylated Analogs

The predicted pKa of 3-(4-fluoro-3-methoxyphenyl)pyridine is 4.32 ± 0.12, with a predicted logP (XLogP3) of 2.5 and a topological polar surface area (TPSA) of 22.1 Ų [1]. These values position the compound in a favorable drug-like physicochemical space distinct from comparator analogs: 3-(4-fluorophenyl)pyridine (CAS 85589-65-7, MW 173.19, lacking the methoxy group) has reduced hydrogen-bond acceptor capacity and lower TPSA; 3-(3-methoxyphenyl)pyridine (CAS 4373-67-5, MW 185.22, lacking fluorine) has altered electronic distribution and different logP. The simultaneous presence of fluorine and methoxy groups modulates both lipophilicity and electronic character in a manner that neither substituent alone can replicate.

physicochemical properties drug-likeness permeability

CYP2A6 Pharmacophore SAR: Fluoro and Methoxy Substitution Position Determines Inhibitory Potency and Selectivity

A systematic SAR study of 3-heteroaromatic pyridine analogs of nicotine demonstrated that introducing fluoro, chloro, and methoxy groups at the 6-position of the pyridine ring (analogous to the substitution pattern on the phenyl ring in the target compound) directly modulates CYP2A6 inhibitory potency and selectivity over other CYP isoforms including CYP3A4, 2E1, 2B6, 2C9, 2C19, and 2D6 [1]. Of 36 compounds identified as more potent than nicotine at inhibiting coumarin 7-hydroxylase (CYP2A6) activity, several achieved high selectivity for CYP2A6 versus other CYP isoforms — a profile directly linked to the identity and position of halogen and alkoxy substituents. The 4-fluoro-3-methoxyphenyl motif in the target compound recapitulates the key pharmacophoric elements (electron-withdrawing halogen para, electron-donating alkoxy meta) that this SAR study identified as critical for CYP2A6 selectivity.

CYP2A6 inhibition nicotine metabolism structure-activity relationship

Androgen Receptor Antagonism: Phenylpyridine Scaffold with 4-Fluoro-3-Methoxy Substitution Matches Key Pharmacophoric Features for AR Antagonist Activity

Computationally identified phenylpyridine-based androgen receptor (AR) antagonists were profiled in wild-type AR and T877A mutant AR CV1 cell assays, demonstrating antagonistic character in both contexts [1]. Two phenylpyridine compounds from this series repressed androgen-dependent growth of LNCaP prostate cancer cells expressing T877A mutant AR, a mutation frequently associated with castration-resistant prostate cancer. The phenylpyridine scaffold with appropriate aromatic substitution was shown via induced-fit docking to engage residues W741 and M895 in the AR ligand-binding domain. While the specific compound 3-(4-fluoro-3-methoxyphenyl)pyridine was not directly tested in this study, its 4-fluoro-3-methoxyphenyl substitution pattern provides the electronic and steric features consistent with the pharmacophore model derived from active phenylpyridine AR antagonists.

androgen receptor antagonist prostate cancer phenylpyridine scaffold

Kinase Inhibition: CDK and GSK-3 Patent Landscape Positions 4-Fluoro-3-Methoxyphenyl Pyridines as Privileged Kinase Inhibitor Intermediates

Patent HK1179623B ('Inhibitors of Protein Kinases') explicitly discloses compounds within the pyridine-methoxyphenyl-fluoro substitution space as inhibitors of cyclin-dependent kinase (CDK) family members and/or glycogen synthase kinase-3 (GSK-3) family members, with therapeutic applications spanning cancer, inflammatory disorders, neurodegenerative diseases, and metabolic diseases [1]. The patent's keyword indexing includes 'pyridin', 'methoxyphenyl', and 'fluoro', confirming that the 4-fluoro-3-methoxyphenyl-pyridine substructure is specifically encompassed within the claimed chemical space. CDK and GSK-3 are validated therapeutic targets with multiple clinical-stage and approved inhibitors, and the specific substitution pattern influences kinase selectivity across the CDK family (CDK1-9) and versus GSK-3 isoforms.

CDK inhibitor GSK-3 inhibitor kinase patent

PI3K/mTOR/HIF-1α Pathway Inhibition: Pyridyl Derivative Patent Family Positions 3-Arylpyridines as Multi-Pathway Modulators

Patent US8314103B2 ('Pyridyl Derivatives, Their Preparation and Use') discloses pyridyl derivatives capable of inhibiting phosphatidylinositol-3-kinase (PI3K), mammalian target of rapamycin (mTOR), and/or hypoxia-inducible factor 1α (HIF-1α) mediated signaling, with additional utility against TNF-α mediated conditions [1]. The broad pyridyl derivative claims encompass compounds with aryl substitution patterns including fluorinated and methoxylated phenyl groups. The simultaneous targeting of PI3K, mTOR, and HIF-1α pathways is therapeutically significant in oncology, as these pathways converge on cell growth, survival, angiogenesis, and metabolic adaptation. A scaffold that can be optimized for multi-pathway modulation offers advantages over highly selective single-target inhibitors in certain cancer contexts. 3-(4-Fluoro-3-methoxyphenyl)pyridine, as a 3-arylpyridine building block, can serve as a starting point for synthesizing and optimizing compounds within this patent space.

PI3K inhibitor mTOR inhibitor HIF-1α

Recommended Research and Industrial Application Scenarios for 3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride (CAS 2243512-55-0)


CYP2A6-Selective Inhibitor Lead Optimization for Smoking Cessation and Cancer Chemoprevention

The 4-fluoro-3-methoxyphenyl substitution pattern aligns with the SAR-derived pharmacophore for selective CYP2A6 inhibition identified in the Denton et al. (2005) study [1]. Research teams developing CYP2A6 inhibitors for smoking cessation (reducing nicotine metabolism) or chemoprevention (blocking tobacco-specific nitrosamine activation) can use 3-(4-fluoro-3-methoxyphenyl)pyridine as a core scaffold for further optimization. The dual fluoro-methoxy substitution is predicted to confer selectivity advantages over mono-substituted analogs, and the scaffold's low CYP3A4 inhibitory potency (IC₅₀ = 20 μM) [2] reduces the risk of unintended drug-drug interactions — a critical consideration for a therapeutic intended for chronic use in smokers who may be on multiple medications.

CDK/GSK-3 Kinase Inhibitor Library Synthesis and Selectivity Profiling

Given the explicit inclusion of fluoro-methoxyphenyl-pyridine substructures in patent HK1179623B claiming CDK and GSK-3 inhibitors [3], this compound serves as a validated starting material for synthesizing focused kinase inhibitor libraries. Medicinal chemistry groups can derivatize the pyridine nitrogen (via the hydrochloride salt for improved handling), the pyridine ring positions, or the pendant phenyl ring to explore CDK family selectivity (CDK1-9) and GSK-3α/β isoform selectivity. The predicted physicochemical properties (pKa 4.32, logP 2.5, TPSA 22.1 Ų) support oral bioavailability and CNS penetration, relevant for neurodegenerative disease applications where GSK-3 inhibition is pursued.

Androgen Receptor Antagonist Development Targeting Castration-Resistant Prostate Cancer (CRPC)

The phenylpyridine scaffold has been computationally and experimentally validated as an AR antagonist chemotype active against both wild-type and T877A mutant AR — a mutation conferring resistance to first-line antiandrogens [4]. Procurement of 3-(4-fluoro-3-methoxyphenyl)pyridine hydrochloride enables structure-based optimization of the aryl substitution pattern to enhance AR binding affinity and antiproliferative activity in LNCaP prostate cancer models. The hydrochloride salt form offers practical advantages in solubility and handling during parallel synthesis and scale-up for in vivo pharmacokinetic and efficacy studies.

PI3K/mTOR/HIF-1α Multi-Pathway Modulator Synthesis for Oncology Target Validation

Patent US8314103B2 establishes that pyridyl derivatives with appropriate aryl substitution can simultaneously modulate PI3K, mTOR, and HIF-1α pathways [5]. The target compound provides a tractable entry point for synthesizing derivatives that can be profiled across these three interconnected oncogenic pathways. The 4-fluoro substituent enhances metabolic stability (reducing CYP-mediated oxidative metabolism at the para position), while the 3-methoxy group provides a handle for further synthetic elaboration (e.g., demethylation to phenol for subsequent functionalization). This multi-pathway approach is particularly relevant for tumor types where PI3K pathway inhibitors have shown limited single-agent activity due to compensatory HIF-1α activation.

Quote Request

Request a Quote for 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.